Lipophilicity (LogP) Differentiation: 5,5-Dimethyl-6-oxo-hexanoic Acid Versus Unsubstituted 6-Oxohexanoic Acid
The introduction of geminal dimethyl groups at the C5 position increases the calculated lipophilicity (LogP) of hexanoic acid, 5,5-dimethyl-6-oxo- to 1.47, compared to 0.83 for the unsubstituted 6-oxohexanoic acid analog [1]. This represents a calculated difference of +0.64 log units, equivalent to an approximately 4.4-fold increase in octanol-water partition coefficient .
Δ +0.64 (~4.4-fold)
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.47 |
| Comparator Or Baseline | 6-Oxohexanoic acid (CAS 928-81-4): LogP = 0.83 |
| Quantified Difference | ΔLogP = +0.64 (approximately 4.4-fold increase in partition coefficient) |
| Conditions | In silico calculation using fragment-based method; reported by chemical database platforms |
Why This Matters
Higher lipophilicity translates to increased membrane permeability and altered solvent extraction behavior, which must be accounted for in assay design, formulation development, and purification protocols where unsubstituted analogs cannot serve as direct substitutes.
- [1] YYBYY Platform. 5,5-dimethyl-6-oxohexanoic acid CAS 146072-21-1: physicochemical properties. Accessed April 2026. View Source
